Cas no 2228626-81-9 (1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene)

1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene
- 2228626-81-9
- EN300-1976881
-
- インチ: 1S/C12H11ClO/c1-3-12(7-8-12)11-9(13)5-4-6-10(11)14-2/h1,4-6H,7-8H2,2H3
- InChIKey: FJUUZRAPKNXCDP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C1(C#C)CC1)OC
計算された属性
- せいみつぶんしりょう: 206.0498427g/mol
- どういたいしつりょう: 206.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976881-0.5g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 0.5g |
$1426.0 | 2023-09-16 | ||
Enamine | EN300-1976881-0.05g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1976881-0.1g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 0.1g |
$1307.0 | 2023-09-16 | ||
Enamine | EN300-1976881-0.25g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1976881-5.0g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 5g |
$4309.0 | 2023-05-31 | ||
Enamine | EN300-1976881-5g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 5g |
$4309.0 | 2023-09-16 | ||
Enamine | EN300-1976881-10g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 10g |
$6390.0 | 2023-09-16 | ||
Enamine | EN300-1976881-10.0g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 10g |
$6390.0 | 2023-05-31 | ||
Enamine | EN300-1976881-1.0g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 1g |
$1485.0 | 2023-05-31 | ||
Enamine | EN300-1976881-1g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 1g |
$1485.0 | 2023-09-16 |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzeneに関する追加情報
Professional Introduction to Compound with CAS No. 2228626-81-9 and Product Name: 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene
The compound identified by the CAS number 2228626-81-9 and the product name 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both chloro and ethynyl substituents, coupled with a methoxy group, suggests a rich chemical reactivity that makes it a valuable intermediate in the synthesis of more complex molecules.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds, which often exhibit enhanced biological activity. The structural motif of 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene includes a benzene ring, which is a common scaffold in many pharmacologically active agents. The introduction of electron-withdrawing and electron-donating groups at specific positions on this aromatic ring can modulate its interactions with biological targets, making it a promising candidate for further exploration.
In particular, the ethynyl group attached to the cyclopropyl ring introduces a high degree of strain, which can be exploited in synthetic strategies to access more complex structures. This strain can also influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological receptors. The methoxy group, on the other hand, provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
Current research in medicinal chemistry often focuses on identifying new scaffolds that can be modified to produce drugs with improved efficacy and reduced side effects. The compound 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene fits well within this paradigm, as its structural features offer multiple opportunities for derivatization. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at the ethynyl or chloro positions, expanding the chemical space available for drug discovery.
One particularly exciting area of research is the use of such compounds in the development of anticancer agents. Benzene derivatives are well-known for their ability to interact with biological targets involved in cancer cell proliferation and survival. By modifying the substituents on the benzene ring, researchers can fine-tune these interactions to develop more effective anticancer drugs. The unique structural features of 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene make it an attractive starting point for such investigations.
Another promising application lies in the field of antimicrobial agents. With increasing concerns about antibiotic resistance, there is a growing need for new drugs that can combat bacterial and fungal infections. The structural complexity of 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene suggests that it may possess antimicrobial properties, which could be exploited to develop novel therapeutic agents. Further studies are needed to confirm these possibilities and to explore the compound's mode of action.
Synthetically, 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene offers a rich ground for innovation due to its versatile reactivity. The chloro group can be displaced by various nucleophiles under mild conditions, allowing for easy introduction of new functional groups. Similarly, the ethynyl group can undergo Sonogashira coupling reactions with aryl halides or alkynes, providing access to conjugated systems with potential applications in materials science and optoelectronics.
The methoxy group also plays a crucial role in modulating the reactivity of the molecule. It can be oxidized to an aldehyde or carboxylic acid under appropriate conditions, opening up pathways for further derivatization. Additionally, the methoxy group can participate in etherification reactions, allowing for the introduction of other oxygen-containing functional groups that may enhance biological activity.
In conclusion, 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it an excellent candidate for further exploration in drug discovery, material science, and synthetic chemistry. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in advancing our understanding of chemical biology and developing new therapeutic agents.
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